molecular formula C22H26N2O2 B2961071 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 941991-75-9

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Cat. No.: B2961071
CAS No.: 941991-75-9
M. Wt: 350.462
InChI Key: UUANKRSXLPFGCL-UHFFFAOYSA-N
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Description

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic organic compound featuring a 2-methylbenzamide moiety linked to a 1-isopentyl-substituted tetrahydroquinolin-2-one scaffold.

Properties

IUPAC Name

2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)12-13-24-20-10-9-18(14-17(20)8-11-21(24)25)23-22(26)19-7-5-4-6-16(19)3/h4-7,9-10,14-15H,8,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUANKRSXLPFGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Features/Applications Reference
N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (Target) Tetrahydroquinolin-2-one 1-Isopentyl; 6-position: 2-methylbenzamide ~350.4* Hypothesized enhanced lipophilicity due to isopentyl chain; potential CNS activity N/A
(S/R)-35 (Thiophene-2-carboximidamide derivative) Tetrahydroquinolin-2-one 1-(2-(1-Methylpyrrolidin-2-yl)ethyl); 6-position: thiophene-2-carboximidamide 369.2 Chiral separation via SFC; demonstrated enantiomer-specific bioactivity (e.g., receptor binding)
Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide) Tetrahydroquinolin-2-one fused with tetrahydroisoquinoline 6-position: tetrahydroisoquinolin-8-yl propionamide 363.45 Lab research use; likely enzyme inhibitor (e.g., aldosterone synthase)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) Benzamide 2-methyl; N-(3-isopropoxyphenyl) 269.3 Agricultural fungicide; targets fungal respiration
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-((R)-2-ethyl-3-oxoisoxazolidin-4-yl)-2-methylbenzamide Benzamide with fused isoxazolidin and dihydroisoxazole Complex fluorinated and heterocyclic substituents ~600.9* High structural complexity; potential agrochemical or pharmaceutical use

*Calculated based on formula.

Key Observations :

  • Substituent Impact: The target compound’s isopentyl group likely increases lipophilicity compared to the pyrrolidinyl-ethyl group in (S/R)-35 , which may enhance blood-brain barrier penetration.
  • Synthesis Complexity : Chiral separation methods (e.g., SFC with Chiralpak AD-H columns) used for (S/R)-35 could be applicable to the target compound if enantiomers exist. However, the absence of a chiral center in the target’s benzamide group simplifies synthesis compared to Baxdrostat or the fluorinated analog in .
  • Biological Inference: While mepronil’s antifungal activity arises from its benzamide structure , the target compound’s tetrahydroquinolinone core may confer distinct mechanisms (e.g., kinase or protease inhibition), as seen in related compounds .
Physicochemical and Spectroscopic Comparisons
  • Optical Activity : Unlike (S/R)-35, which shows enantiomer-specific optical rotations ([α]25589 = −18.0° for (S)-35) , the target compound lacks reported chirality in its current structure.
  • Solubility : The dihydrochloride salt form of (S/R)-35 improves aqueous solubility , suggesting that salt formation could optimize the target compound’s bioavailability.
  • Spectroscopic Data: The target’s 1H NMR would resemble (S)-35’s aromatic signals (δ 7.11–7.03 ppm for tetrahydroquinolinone protons) but differ in the benzamide region due to the 2-methyl group .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structural features suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C18H26N2O2\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{2}

Key structural components include:

  • Tetrahydroquinoline core : Known for various pharmacological activities.
  • Benzamide moiety : Implicated in receptor binding and modulation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Signal Transduction : The compound may affect signaling pathways that lead to changes in gene expression and cellular behavior.

Pharmacological Studies

Preliminary studies have indicated that this compound exhibits various biological activities:

  • Antitumor Activity : Similar compounds in the tetrahydroquinoline class have shown potential against cancer cell lines, suggesting that this compound may also possess antitumor properties .
  • Antimicrobial Properties : As a derivative of sulfonamides, it may exhibit antibacterial activity by inhibiting bacterial growth through interference with folate synthesis.
  • Analgesic Effects : Analogous compounds have been identified as μ-opioid receptor agonists, indicating potential use in pain management .

Antitumor Efficacy

In a study evaluating the efficacy of related compounds on lung cancer cell lines (A549, HCC827, NCI-H358), tetrahydroquinoline derivatives demonstrated significant cytotoxic effects. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, indicating potent antitumor activity .

CompoundCell LineIC50 (μM)
Compound AA5492.12
Compound BHCC8275.13
Compound CNCI-H3580.85

Antimicrobial Activity

Research on sulfonamide derivatives has shown that they can effectively inhibit bacterial growth. The presence of the sulfonamide group in this compound suggests similar potential for antimicrobial action.

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